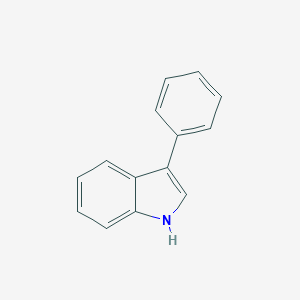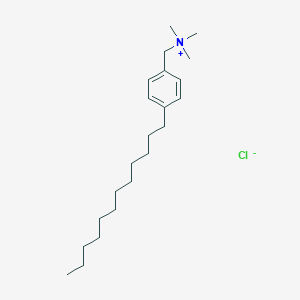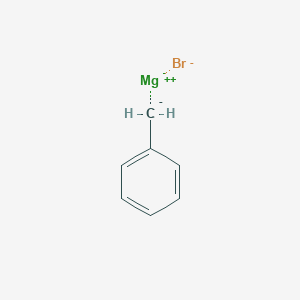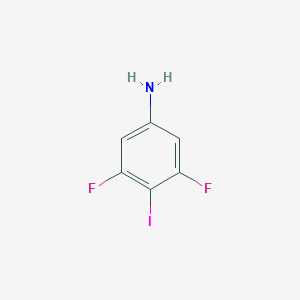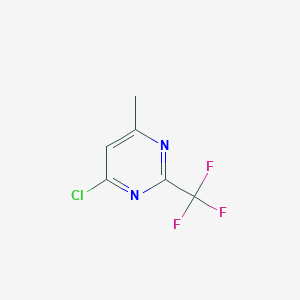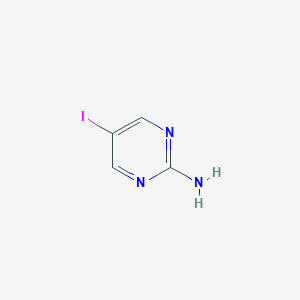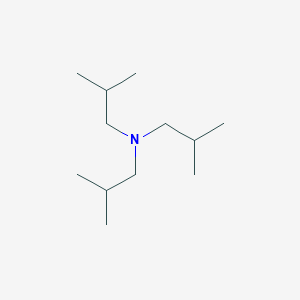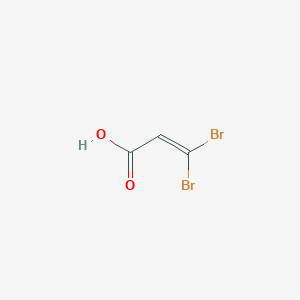
3,3-Dibromoacrylic acid
Vue d'ensemble
Description
3,3-Dibromoacrylic acid is a chemical compound with the molecular formula C3H2Br2O2 . It is also known by other names such as 3,3-Dibromoprop-2-enoic acid, 3,3-dibromopropenoic acid, and 3,3-dibromo-2-propenoic acid .
Molecular Structure Analysis
The molecular weight of 3,3-Dibromoacrylic acid is 229.85 g/mol . The compound has a complex structure with a heavy atom count of 7 . The exact mass is 229.84011 g/mol and the monoisotopic mass is 227.84215 g/mol .
Physical And Chemical Properties Analysis
3,3-Dibromoacrylic acid has a density of 2.5±0.1 g/cm3 . Its computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .
Applications De Recherche Scientifique
Stereoselective Preparation of Functionalized-α-Trifluoromethyl α,β-Unsaturated Lactones
3,3-Dibromoacrylic acid is used in the stereoselective preparation of functionalized-α-trifluoromethyl α,β-unsaturated lactones . This involves a tandem stereoselective functionalization of 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester and intramolecular cyclization reaction .
Synthesis of Trifluoromethyl Pyrazolinones
The compound is also used in the synthesis of trifluoromethyl pyrazolinones . This process involves a tandem stereoselective functionalization of 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester and intramolecular cyclization reaction .
Suzuki–Miyaura Cross-Coupling Reaction
3,3-Dibromoacrylic acid is used as a precursor for a Suzuki–Miyaura cross-coupling reaction with arylboronic acids . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.
Synthesis of Trifluoromethyl Heterocycles
The compound is used in the synthesis of trifluoromethyl heterocycles . Trifluoromethyl heterocycles are an important motif of pharmaceutical drugs and agrochemicals because the presence of a CF3 group can cause improved metabolic stability, lipophilicity, and bioavailability .
Synthesis of α-Hydroxy-α-Trifluoromethyl γ-Lactams
3,3-Dibromoacrylic acid is used in the synthesis of α-hydroxy-α-trifluoromethyl γ-lactams . This involves reactions of 2-aryl-3-chloro-3-trifluoromethyl acrylate .
Synthesis of Bicycle Trifluoromethyl Pyrazolinone Compounds
The compound is used in the synthesis of bicycle trifluoromethyl pyrazolinone compounds . This involves reactions of 2-aryl-3-chloro-3-trifluoromethyl acrylate .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a polar aromatic brominated disinfection byproduct formed during chlorination in water
Mode of Action
As a brominated disinfection byproduct, it may interact with various biological molecules in the cell, potentially leading to changes in cellular function . More detailed studies are required to elucidate these interactions and the resulting changes.
Biochemical Pathways
Given its formation during water chlorination, it may be involved in pathways related to cellular response to oxidative stress
Result of Action
As a brominated disinfection byproduct, it may induce oxidative stress and other cellular responses
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Dibromoacrylic acid. For instance, its formation is influenced by the chlorination process in water . Other environmental factors, such as pH, temperature, and presence of other chemicals, may also affect its stability and activity.
Propriétés
IUPAC Name |
3,3-dibromoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPGQPTCCQNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532001 | |
| Record name | 3,3-Dibromoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dibromoacrylic acid | |
CAS RN |
1578-21-8 | |
| Record name | 3,3-Dibromoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)

